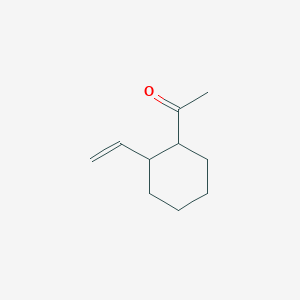

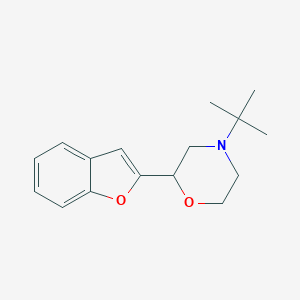

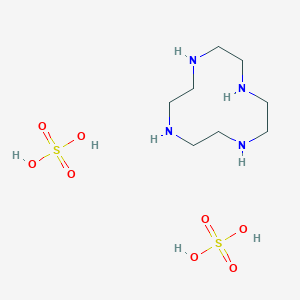

![molecular formula C8H13NO2 B048851 2-氮杂双环[3.3.0]辛烷-3-羧酸 CAS No. 118353-96-1](/img/structure/B48851.png)

2-氮杂双环[3.3.0]辛烷-3-羧酸

描述

Synthesis Analysis

The synthesis of compounds related to 2-Azabicyclo[3.3.0]octane-3-carboxylic acid often employs strategies that take advantage of the reactivity of azabicyclic intermediates. For example, Casabona et al. (2007) described a straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, showcasing a general approach to constructing the azabicyclo skeleton from readily available materials through high-yielding transformations (Casabona, Jiménez, & Cativiela, 2007).

Molecular Structure Analysis

Structural studies of azabicyclo compounds reveal the intricacies of their molecular geometry. Arias-Pérez et al. (2001) conducted a detailed NMR spectroscopic study on esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, which helped in the unambiguous assignment of resonances, showcasing the utility of advanced spectroscopic techniques in elucidating structural details (Arias-Pérez et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives is influenced by their unique structure. For instance, the synthesis of various azabicyclo[3.2.1]octane carboxylic acids by Gelmi et al. (2007) demonstrates the versatility of these compounds in undergoing chemical transformations, including the ability to form enantiopure stereoisomers, which is crucial for applications in asymmetric synthesis and drug design (Gelmi et al., 2007).

Physical Properties Analysis

The physical properties of azabicyclo compounds, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. For example, the crystal structure determination of specific azabicyclo[2.2.2]octane derivatives by X-ray diffraction analysis provides insights into their conformation and stability, which are essential for understanding their behavior in various chemical environments (Moriguchi et al., 2014).

科学研究应用

血管紧张素转换酶抑制剂:2-氮杂双环[3.3.0]辛烷-3-羧酸(Hoe 498)是一种活性很高的血管紧张素转换酶抑制剂,具有更好的生物利用度和药代动力学。这使其在心血管治疗领域具有重要意义 (Teetz 等,1985)。

有机合成中的手性助剂:该化合物已被用作通过烯胺进行迈克尔型反应的有效手性助剂,有助于合成构型复杂的分子 (Martens 和 Lübben,1991)。

肽模拟物和肽模型:2-氮杂双环[2.2.1]庚烷-1-羧酸等衍生物用于设计肽模拟物和肽模型,这在药物发现和开发中至关重要 (Grygorenko 等,2006)。

脂质过氧化研究:它可用于研究脂质过氧化,特别是在合成非手性哌啶酸中,这对于理解细胞氧化过程非常重要 (Radchenko 等,2009)。

固相合成:该化合物用作固相合成的功能化刚性模板,可以创建不同的分子结构 (Bicknell 和 Hird,1996)。

分析化学中的衍生化:涉及次氯酸根离子与 3-氮杂双环[3.3.0]辛烷的衍生化方法用于测定碱性溶液中的胺并研究液-液三元体系中的相平衡 (Duriche 等,1999)。

有机化学中的结构研究:其结构类似物已被广泛研究,有助于理解分子的结构和酯中的共振 (Arias-Pérez 等,2001)。

生物活性研究:已经评估了 6-氨基-3-氮杂双环[3.2.1]辛烷-6-羧酸等化合物对 GABA 受体的生物活性,证明了其在神经科学研究中的潜力 (Gelmi 等,2007)。

合成效率:某些衍生物(如 2-氮杂双环[2.2.2]辛烷-1-羧酸)的合成以其高效和简单而著称,这对于药物化合物的可扩展性至关重要 (Casabona 和 Cativiela,2006)。

属性

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKEWIEKYQINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(NC2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[3.3.0]octane-3-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

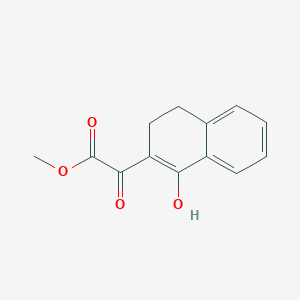

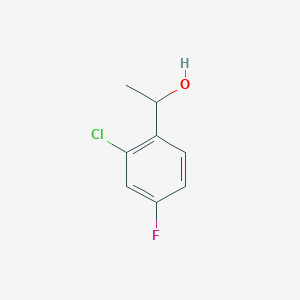

![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)

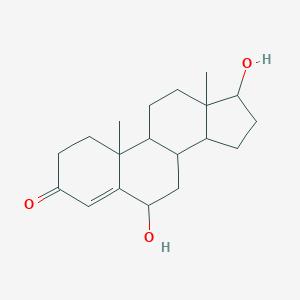

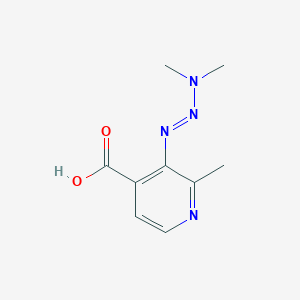

![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)

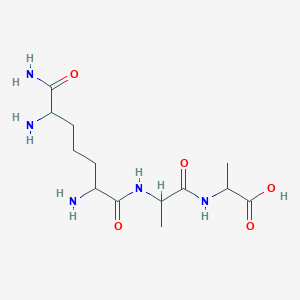

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)